4-amino-3-chloro-5-fluoro-1H-pyridin-2-one
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Overview
Description
4-amino-3-chloro-5-fluoro-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-chloro-5-fluoro-1H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloro-5-fluoropyridine with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-chloro-5-fluoro-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and fused heterocyclic compounds. These products often exhibit enhanced biological activity and are used in various applications .
Scientific Research Applications
4-amino-3-chloro-5-fluoro-1H-pyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 4-amino
Properties
Molecular Formula |
C5H4ClFN2O |
---|---|
Molecular Weight |
162.55 g/mol |
IUPAC Name |
4-amino-3-chloro-5-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClFN2O/c6-3-4(8)2(7)1-9-5(3)10/h1H,(H3,8,9,10) |
InChI Key |
FEOCNYYSQOOGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)Cl)N)F |
Origin of Product |
United States |
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